
(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-5-fluorobenzaldehyde.
Aldol Condensation: The precursor undergoes aldol condensation with an appropriate amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position of the phenyl ring undergoes palladium-catalyzed cross-coupling reactions. For example:
These reactions are critical for introducing functional diversity while preserving stereochemical integrity.
Oxidation Reactions
The hydroxyl group undergoes selective oxidation under controlled conditions:
Oxidizing Agent | Conditions | Product | Notes |
---|---|---|---|
KMnO₄ | Acidic aqueous solution | 3-Amino-3-(3-bromo-5-fluorophenyl)propanal | Requires stoichiometric control |
PCC | CH₂Cl₂, rt | Ketone derivative | Preserves amino group stability |
The amino group remains inert under these conditions due to its electron-withdrawing fluorine neighbor.
Reduction Reactions
The compound’s amino and hydroxyl groups participate in reductive transformations:
Reducing Agent | Conditions | Product | Application |
---|---|---|---|
LiAlH₄ | Dry ether, reflux | Primary amine with retained R-configuration | Pharmaceutical intermediate |
H₂/Pd-C | Ethanol, 25°C | Dehalogenated propanol derivative | Route to fluorine-free analogs |
Mechanistic Insights
-
Suzuki Coupling : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with arylboronic acid and reductive elimination to form biaryl products .
-
Oxidation : The hydroxyl group is oxidized via a two-electron mechanism, with Mn(VII) intermediates confirmed by ESR spectroscopy.
Research Findings
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propan-1-OL
- (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propan-1-OL
- (3R)-3-Amino-3-(3-iodo-5-fluorophenyl)propan-1-OL
Uniqueness
(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
Biological Activity
(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of an amino group, a hydroxyl group, and halogen substituents, has been the subject of various studies aimed at understanding its biological activities and interactions with different biological targets.
- Molecular Formula : C9H11BrFNO
- Molecular Weight : 248.09 g/mol
- CAS Number : 1270213-02-9
The compound's structure allows for diverse interactions due to its functional groups, enhancing its relevance in pharmaceutical applications .
Research indicates that this compound may interact with various enzymes and receptors, potentially influencing their activity through mechanisms such as competitive inhibition or allosteric modulation. Specific studies have focused on its binding affinity to cholinesterase and cytochrome P450 enzymes, which are crucial for drug metabolism and neurotransmission .
Toxicity and Safety Profile
A comprehensive analysis of the compound's toxicity has been conducted using the ToxCast database, which profiles chemicals across various biological assays. The findings suggest that this compound exhibits low toxicity in vitro, with a notable percentage of active responses observed in enzymatic assays .
Case Studies
- Antimicrobial Activity : A study explored the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that derivatives of this compound showed significant antibacterial activity, outperforming traditional antibiotics in certain assays .
- Neuroprotective Effects : Another research investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-fluoroaniline | CHBrF | Simple amine structure without hydroxyl group |
2-Fluoro-4-bromophenol | CHBrF | Hydroxyl group present but lacks amino functionality |
This compound | C9H11BrFNO | Enantiomer with reversed chirality |
This table highlights how the combination of both amino and hydroxyl groups along with specific stereochemistry provides distinct chemical reactivity and biological activity potential for this compound .
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1 |
InChI Key |
HITKMUZOWOVZKU-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)[C@@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CCO)N |
Origin of Product |
United States |
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